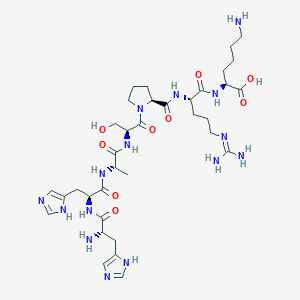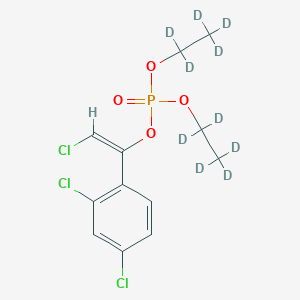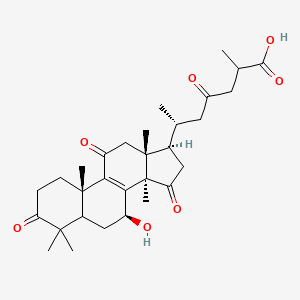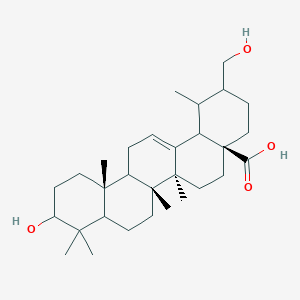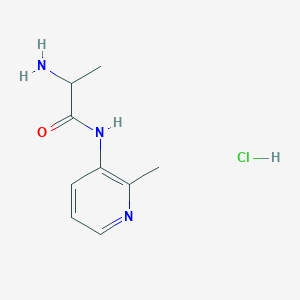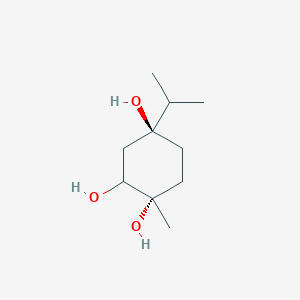
rel-(1R,2R,4R)-1-Methyl-4-(1-methylethyl)-1,2,4-cyclohexanetriol; p-Menthane-1alpha,2beta,4beta-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(1R,2R,4R)-1-Metil-4-(1-metiletil)-1,2,4-ciclohexanetriol: p-Mentano-1alfa,2beta,4beta-triol , es un compuesto orgánico de origen natural. Es un derivado del mentol y se caracteriza por sus tres grupos hidroxilo unidos a un anillo de ciclohexano.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de rel-(1R,2R,4R)-1-Metil-4-(1-metiletil)-1,2,4-ciclohexanetriol generalmente implica los siguientes pasos:
Material de partida: La síntesis comienza con el mentol, un compuesto de origen natural.
Oxidación: El mentol se oxida para formar mentona.
Reducción: La mentona se reduce luego para formar isomenton.
Hidroxilación: El isomenton experimenta hidroxilación para introducir grupos hidroxilo adicionales, lo que da como resultado la formación de rel-(1R,2R,4R)-1-Metil-4-(1-metiletil)-1,2,4-ciclohexanetriol.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar pasos similares pero a mayor escala. El proceso generalmente incluye:
Aprovisionamiento de materia prima: Obtención de mentol de alta pureza.
Oxidación y reducción controladas: Utilizando agentes oxidantes y reductores de calidad industrial en condiciones controladas.
Purificación: El producto final se purifica mediante técnicas como la cristalización o la cromatografía para garantizar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
Tipos de Reacciones
rel-(1R,2R,4R)-1-Metil-4-(1-metiletil)-1,2,4-ciclohexanetriol puede experimentar varias reacciones químicas, incluyendo:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o aldehídos.
Reducción: El compuesto se puede reducir para formar diferentes derivados de alcoholes.
Sustitución: Los grupos hidroxilo se pueden sustituir con otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Se pueden utilizar reactivos como el cloruro de tionilo o el tribromuro de fósforo para reacciones de sustitución.
Productos Mayores
Productos de oxidación: Cetonas y aldehídos.
Productos de reducción: Varios derivados de alcoholes.
Productos de sustitución: Compuestos con diferentes grupos funcionales que reemplazan los grupos hidroxilo.
Aplicaciones Científicas De Investigación
rel-(1R,2R,4R)-1-Metil-4-(1-metiletil)-1,2,4-ciclohexanetriol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como material de partida para la síntesis de otros compuestos orgánicos complejos.
Biología: Se estudia por su potencial actividad biológica y sus efectos sobre los procesos celulares.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidos los efectos antiinflamatorios y analgésicos.
Industria: Se utiliza en la producción de fragancias, sabores y otros productos de consumo.
Mecanismo De Acción
El mecanismo de acción de rel-(1R,2R,4R)-1-Metil-4-(1-metiletil)-1,2,4-ciclohexanetriol implica su interacción con varios objetivos moleculares y vías:
Objetivos moleculares: El compuesto puede interactuar con enzimas, receptores y otras proteínas.
Vías: Puede modular las vías de señalización involucradas en la inflamación, el dolor y otros procesos fisiológicos.
Comparación Con Compuestos Similares
Compuestos Similares
Mentol: Un compuesto relacionado con características estructurales similares pero con menos grupos hidroxilo.
Isomenton: Otro derivado del mentol con diferente estereoquímica.
Trioles de Mentano: Otros derivados de triol de mentol con variaciones en la posición de los grupos hidroxilo.
Singularidad
rel-(1R,2R,4R)-1-Metil-4-(1-metiletil)-1,2,4-ciclohexanetriol es único debido a su estereoquímica específica y la presencia de tres grupos hidroxilo, que confieren propiedades químicas y biológicas distintas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C10H20O3 |
|---|---|
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
(1S,4S)-1-methyl-4-propan-2-ylcyclohexane-1,2,4-triol |
InChI |
InChI=1S/C10H20O3/c1-7(2)10(13)5-4-9(3,12)8(11)6-10/h7-8,11-13H,4-6H2,1-3H3/t8?,9-,10-/m0/s1 |
Clave InChI |
RKROZYQLIWCOBD-AGROOBSYSA-N |
SMILES isomérico |
CC(C)[C@@]1(CC[C@](C(C1)O)(C)O)O |
SMILES canónico |
CC(C)C1(CCC(C(C1)O)(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one](/img/structure/B12430456.png)
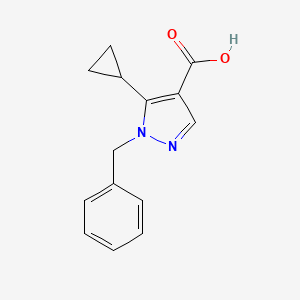
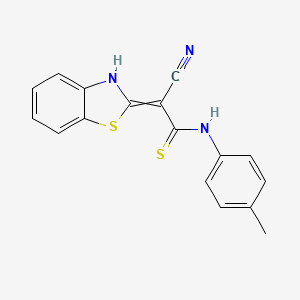
![(1R,3R,4S,6S,7R,8S,11R,12R,15R,16S)-4,6-dihydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B12430470.png)

![6-[2-(3-fluorophenyl)ethynyl]-N-(2,2,3,3,4,4-hexadeuteriocyclobutyl)pyridine-3-carboxamide;hydrochloride](/img/structure/B12430491.png)
![(E)-6-[2-[[[4-(furan-2-yl)phenyl]carbonyl-methyl-amino]methyl]phenoxy]-4-methyl-hex-4-enoic acid](/img/structure/B12430498.png)
